molecular formula C12H15BrN2O2 B1389972 N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide CAS No. 1138443-75-0

N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide

Cat. No.: B1389972
CAS No.: 1138443-75-0
M. Wt: 299.16 g/mol
InChI Key: VBTMXRKIQHZDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide is a chemical compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.16 g/mol . This compound is known for its applications in various fields, including organic synthesis and biochemical research.

Preparation Methods

The synthesis of N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide involves several steps. One common method includes the reaction of 2-bromoacetyl bromide with 2-methyl-5-aminophenylpropanamide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their activity . This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide can be compared with similar compounds such as N-[5-[(2-Bromoacetyl)amino]pentyl]-2-propenamide and N-(5-(2-bromoacetamido)pentyl)acrylamide . These compounds share similar structural features, such as the bromoacetyl group, but differ in their specific substituents and overall molecular structure. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

IUPAC Name

N-[5-[(2-bromoacetyl)amino]-2-methylphenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-3-11(16)15-10-6-9(5-4-8(10)2)14-12(17)7-13/h4-6H,3,7H2,1-2H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTMXRKIQHZDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide
Reactant of Route 3
Reactant of Route 3
N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide
Reactant of Route 5
Reactant of Route 5
N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide
Reactant of Route 6
Reactant of Route 6
N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.